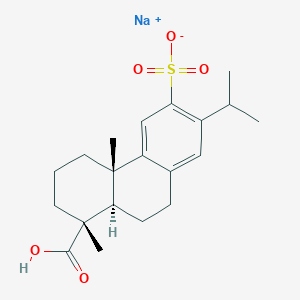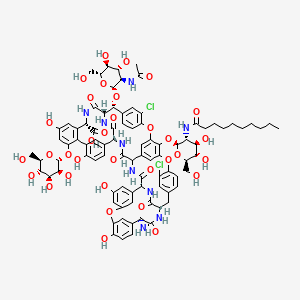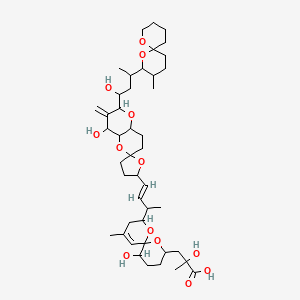
CID 230299
Vue d'ensemble
Description
CID 230299 is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 230299 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 230299 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemically Induced Dimerization (CID) in Cellular Biology
Chemically induced dimerization (CID) has been a crucial tool in biological research. Recent advancements have improved CID systems, offering unprecedented precision and spatiotemporal resolution. This has been pivotal in studying signal transductions and expanding to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has enabled inducible gene regulation and editing. This method allows fine-tuning of gene expression and the application of different logic gating operations, demonstrating its versatility in gene regulation (Ma et al., 2023).
Photocaged-Photocleavable CID for Protein Localization Control
A novel CID system using light pulses at orthogonal wavelengths enables rapid activation and deactivation of protein dimerization. This method provides a tool for controlling protein-protein interactions with high spatiotemporal control, applicable to studying dynamic biological processes (Aonbangkhen et al., 2018).
CID in Agricultural Research: Water Use Efficiency in Barley
CID (carbon isotope discrimination) has been applied as a selection criterion for improving water use efficiency (WUE) and productivity in barley. This method shows promise in barley breeding programs, particularly in water-limited environments (Anyia et al., 2007).
CID Techniques in Cell Biology Problem Solving
CID techniques have been instrumental in addressing complex problems in cell biology. They offer insights into lipid second messengers and small GTPases, shedding light on how a small pool of signaling molecules can generate diverse responses (DeRose, Miyamoto, & Inoue, 2013).
CID in Developmental Research
The Consortium on Individual Development (CID) analysis reveals the importance of aligning research goals with research designs in developmental studies. This approach advocates for alternative techniques, such as machine learning and target trials, to bridge gaps between research design and goals (Hamaker, Mulder, & van IJzendoorn, 2020).
Propriétés
IUPAC Name |
N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNRDPCABFRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



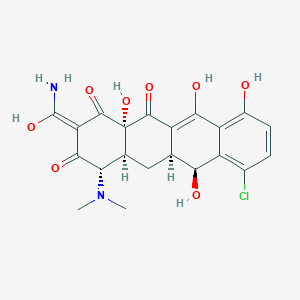
![4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B7825018.png)
![Ximelagatran [MI]](/img/structure/B7825022.png)
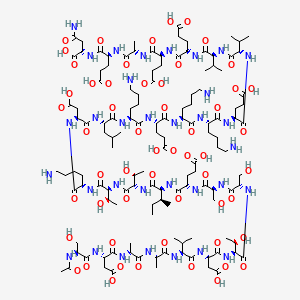
![[(1R,2R,3R,11S,12S,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B7825029.png)
